(S)-N-Boc-2-fluoro-histidine
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Overview
Description
(S)-N-Boc-2-fluoro-histidine is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a fluoro group at the second position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the imidazole ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-2-fluoro-histidine typically involves the following steps:
Protection of Histidine: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Fluorination: The protected histidine is then subjected to fluorination at the second position. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Boc-2-fluoro-histidine can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or larger peptides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is 2-fluoro-histidine.
Coupling Reactions: The major products are peptides containing the this compound residue.
Scientific Research Applications
(S)-N-Boc-2-fluoro-histidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting histidine-related pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-Boc-2-fluoro-histidine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The fluoro group can participate in hydrogen bonding and other interactions, affecting the overall stability and activity of the protein. The Boc group provides protection during synthesis, ensuring that the compound remains intact until it reaches its target site.
Comparison with Similar Compounds
2-Fluoro-histidine: Lacks the Boc protecting group, making it less stable during synthesis.
N-Boc-histidine: Lacks the fluoro group, resulting in different chemical properties and reactivity.
2-Fluoro-tryptophan: Another fluoro-substituted amino acid with different biological and chemical properties.
Uniqueness: (S)-N-Boc-2-fluoro-histidine is unique due to the combination of the fluoro group and the Boc protecting group. This dual modification enhances its stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S)-3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOWQWJSNGOPA-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(N1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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